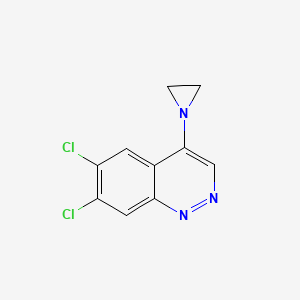

4-(1-Aziridinyl)-6,7-dichlorocinnoline

Description

Structure

3D Structure

Properties

CAS No. |

68211-06-3 |

|---|---|

Molecular Formula |

C10H7Cl2N3 |

Molecular Weight |

240.09 g/mol |

IUPAC Name |

4-(aziridin-1-yl)-6,7-dichlorocinnoline |

InChI |

InChI=1S/C10H7Cl2N3/c11-7-3-6-9(4-8(7)12)14-13-5-10(6)15-1-2-15/h3-5H,1-2H2 |

InChI Key |

XWXCEGXPWVHEEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=CN=NC3=CC(=C(C=C32)Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies for 4 1 Aziridinyl 6,7 Dichlorocinnoline and Analogues

Advanced Methodologies for Cinnoline (B1195905) Ring System Construction

The synthesis of the cinnoline ring, a diazine heterocycle, is a topic of significant interest in medicinal and materials chemistry. nih.gov Traditional methods are often supplemented by modern, more efficient strategies that offer greater control over substitution patterns and reaction conditions. These advanced methodologies focus on constructing the bicyclic cinnoline framework through innovative cyclization and annulation reactions.

Modern Cyclization and Annulation Approaches to Cinnolines

Recent progress in synthetic organic chemistry has led to the development of novel and efficient protocols for assembling the cinnoline core. These methods often provide advantages in terms of yield, regioselectivity, and substrate scope compared to classical approaches.

Transition metal catalysis has become an indispensable tool for the formation of C-C and C-N bonds, which are crucial steps in the synthesis of many heterocyclic systems, including cinnolines. nih.govmit.edumit.edunih.gov Rhodium and copper catalysts, in particular, have been employed effectively in the construction of the cinnoline ring.

One prominent strategy involves the rhodium(III)-catalyzed oxidative C-H activation and cyclization of azo compounds with alkynes. nih.gov This method is highly efficient and versatile, allowing for the preparation of a wide array of substituted cinnolines and their corresponding cinnolinium salts. nih.gov Another key approach utilizes copper catalysis for the intramolecular dehydrogenative cyclization of N-phenylhydrazones, leading to the formation of the cinnoline system. nih.gov These metal-catalyzed reactions represent a significant advance, enabling the construction of complex molecular architectures under relatively mild conditions. nih.govnih.gov

| Catalyst System | Reactants | Bond Formed | Key Feature |

| Rhodium(III) | Azo compounds, Alkynes | C-C, C-N | Oxidative C-H activation/cyclization nih.gov |

| Copper | N-methyl-N-phenylhydrazones | C-N | Aerobic intramolecular dehydrogenative cyclization nih.gov |

Tandem reactions, also known as cascade reactions, and multi-component reactions (MCRs) offer significant advantages in terms of atom economy and operational simplicity by combining multiple bond-forming events in a single synthetic operation. rsc.org For cinnoline synthesis, a rhodium-catalyzed redox-neutral annulation of azo compounds with diazo compounds exemplifies a powerful tandem strategy. nih.gov This process proceeds through a sequence of C-H activation and C-N bond formation to construct the heterocyclic ring. nih.gov

More recently, a transition-metal-free intramolecular redox cyclization has been developed, starting from 2-nitrobenzyl alcohol and benzylamine. nih.gov This reaction progresses through several key steps: an initial intramolecular redox reaction forms a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, isomerization to a hydrazone, cyclization, and finally aromatization to yield the cinnoline product. nih.gov Such strategies highlight the move towards more sustainable and efficient synthetic protocols.

Classical methods for cinnoline synthesis often rely on the diazotization of an amino group followed by an intramolecular cyclization. The Widman-Stoermer synthesis and the Borsche-Witte-Haack synthesis are foundational examples of this approach. In a typical sequence, an ortho-amino-substituted phenyl precursor, such as 2-amino-α-phenyl-cinnamonitrile, is treated with nitrous acid to form a diazonium salt. This intermediate then undergoes spontaneous or induced cyclization to form the cinnoline ring.

A related and widely used pathway is the Richter cinnoline synthesis, where an ortho-ethynyl-substituted aryldiazonium salt cyclizes. The position of the substituents on the resulting cinnoline ring is dependent on the nature of the substituent adjacent to the diazonium group. These diazotization-cyclization pathways remain a cornerstone of cinnoline chemistry, providing reliable access to a variety of derivatives.

Regioselective Functionalization of the Cinnoline Scaffold

Achieving the desired substitution pattern on the cinnoline ring is critical for tuning its chemical and physical properties. Regioselective functionalization allows for the precise introduction of substituents at specific positions of the pre-formed heterocyclic core. nih.gov Methodologies such as C-H activation have become powerful tools for the direct functionalization of heterocyclic compounds, offering a more atom- and step-economical alternative to traditional methods that require pre-functionalized substrates. mdpi.comresearchgate.netrsc.org While extensively developed for systems like quinoline (B57606), these principles are applicable to the cinnoline scaffold. nih.govmdpi.comresearchgate.net

To synthesize the target molecule, 4-(1-Aziridinyl)-6,7-dichlorocinnoline, it is necessary to have a cinnoline core bearing chlorine atoms at the C6 and C7 positions. The most straightforward strategy to achieve this specific substitution pattern is to begin the synthesis with an already appropriately substituted benzene (B151609) derivative.

For instance, starting with 3,4-dichloroaniline, a common commercial chemical, provides the necessary C6 and C7 halogenation pattern. This aniline (B41778) derivative can then be subjected to a sequence of reactions, such as the Gould-Jacobs reaction or a similar cyclization strategy, to construct the heterocyclic portion of the cinnoline ring. wikipedia.org This approach ensures that the chlorine atoms are correctly positioned from the outset, avoiding potentially low-yielding or non-selective late-stage halogenation reactions on the cinnoline ring itself. The synthesis of 4,7-dichloroquinoline (B193633) from 3-chloroaniline (B41212) serves as a well-established analogue for this type of synthetic logic, where a substituted aniline is condensed and cyclized to form the desired halogenated heterocycle. wikipedia.orgorgsyn.orgchemicalbook.commdpi.com

Strategies for C4-Substitution on the Cinnoline Nucleus

The introduction of a substituent at the C4 position of the 6,7-dichlorocinnoline ring system is a critical step in the synthesis of the target molecule. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a precursor such as 4,6,7-trichlorocinnoline (B3278763). The chlorine atom at the C4 position is highly activated towards displacement by nucleophiles due to the electron-withdrawing effect of the adjacent pyridazinic nitrogen atoms.

This reactivity is analogous to that observed in related aza-heterocyclic systems like quinolines and quinazolines. nih.govresearchgate.netmdpi.com For instance, the chlorine atom at the 4-position of 4,7-dichloroquinoline readily undergoes substitution with various amines. nih.govnih.gov Similarly, studies on 2,4-dichloroquinazolines show a high regioselectivity for nucleophilic attack at the C4 position, which is attributed to the larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient at this carbon, making it more electrophilic. mdpi.com

The general mechanism for this substitution involves the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The loss of aromaticity in this step makes it the rate-determining step of the reaction. Subsequently, the leaving group (in this case, a chloride ion) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

Various conditions can be employed for this transformation. Direct coupling with an amine nucleophile can be performed in solvents like DMF or alcohols, often requiring high temperatures (T > 120°C) and extended reaction times. nih.gov The use of a base can facilitate the reaction by deprotonating the incoming nucleophile, increasing its nucleophilicity. nih.gov In the context of synthesizing the target compound, aziridine (B145994) itself would serve as the nucleophile, attacking the 4-position of a 4,6,7-trichlorocinnoline intermediate.

| Precursor | Nucleophile | Conditions | Product Type | Reference |

| 4,7-Dichloroquinoline | Alkylamines | Neat or solvent (e.g., DMF, alcohol), >120°C | 4-Alkylamino-7-chloroquinoline | nih.govnih.gov |

| 2,4-Dichloroquinazoline (B46505) | Primary/Secondary Amines | Various solvents (e.g., isopropanol, acetonitrile) | 2-Chloro-4-aminoquinazoline | mdpi.com |

| 4-Bromoisoquinoline | Acrylate Esters (Heck Reaction) | Pd catalyst, base | C4-alkenylisoquinoline | nih.gov |

| 4-Chloroquinolines | 1,2,4-Triazole | Neutral, acidic, or basic conditions | 4-(1H-1,2,4-triazol-1-yl)quinoline | researchgate.net |

Synthesis of Aziridine Moieties and Their Incorporation into the Cinnoline Scaffold

The aziridine ring is a strained three-membered heterocycle that is a valuable synthon in organic chemistry. Its synthesis can be achieved through various methods, which can be broadly categorized into reactions that build the ring from acyclic precursors or those that introduce it as a pre-formed unit.

Stereoselective methods are crucial for controlling the three-dimensional structure of the resulting aziridine, which can be critical for its biological activity.

Nitrene transfer to olefins is a powerful and direct method for aziridine synthesis. youtube.com This reaction involves the [2+1] cycloaddition of a nitrene, a highly reactive electron-deficient nitrogen species (NR), to an alkene double bond. Nitrenes can be generated from various precursors, with organic azides being ideal due to their atom economy, releasing only nitrogen gas as a byproduct. masterorganicchemistry.com

The decomposition of azides to form nitrenes often requires energy in the form of heat or UV light, or catalysis by transition metals. masterorganicchemistry.comorganic-chemistry.org Ruthenium and rhodium-based catalysts are particularly effective. For example, Ru(II)-salen complexes can catalyze asymmetric nitrene transfer from azides under mild conditions, achieving high enantioselectivity for both aromatic and aliphatic olefins. masterorganicchemistry.comnih.gov

More recently, metal-free approaches have been developed. Photosensitized nitrene transfer using organic dyes has been shown to be effective for the aziridination of unactivated alkenes. nih.govorganic-chemistry.org This method generates triplet sulfonyl nitrenes that react selectively with alkenes. Another approach involves the direct visible-light irradiation of azoxy-triazenes, which fragment to produce free singlet nitrenes capable of stereospecific aziridination without the need for external catalysts or oxidants. mdpi.com

| Nitrene Precursor | Catalyst/Conditions | Alkene Type | Key Feature | Reference(s) |

| Sulfonyl Azides | Ru(II)-Salen complexes | Aromatic and Aliphatic | High enantioselectivity, mild conditions | masterorganicchemistry.comnih.gov |

| Sulfonyl Azides | Organic Dyes (e.g., 1e) / Blue Light | Unactivated Alkenes | Metal-free, triplet nitrene pathway | nih.govorganic-chemistry.org |

| Azoxy-triazenes | Visible Light (metal-free) | Activated and Unactivated | Metal- and oxidant-free, singlet nitrene | mdpi.com |

| Iminoiodinanes | Ru-based photoredox catalyst | Alkenes | Generates nitrogen radical anion | mdpi.com |

The Aza-quasi-Favorskii rearrangement is a novel method for constructing highly substituted aziridines. nih.govnih.govacs.org This reaction involves a molecular rearrangement that can be viewed as the nitrogen analogue of the well-known quasi-Favorskii rearrangement. acs.org

In this domino process, electron-deficient O-sulfonyl oximes react with α,α-disubstituted ketone-derived enolates. acs.orgnih.gov This leads to the formation of a hemiaminal anion intermediate which undergoes an asynchronous, concerted nitrenoid-type rearrangement. acs.org The process involves the expulsion of a leaving group from the nitrogen atom and a concomitant bond migration, resulting in a ring-contracted aziridine product. acs.org This methodology is particularly valuable for accessing highly strained and fully-substituted aziridines, including spirocyclic systems, which are challenging to synthesize via other routes. acs.orgijper.org

The cyclization of vicinal (1,2-) amino alcohols is a classical and straightforward route to aziridines. The most well-known of these methods is the Wenker synthesis. organic-chemistry.org In its original form, the reaction involves heating a β-amino alcohol with sulfuric acid at high temperatures (up to 250°C) to form a sulfate (B86663) monoester. youtube.com This intermediate is then treated with a base, such as sodium hydroxide (B78521), which deprotonates the amine, allowing it to act as an internal nucleophile and displace the sulfate group to form the aziridine ring. youtube.com

Modifications to this procedure have been developed to improve yields and broaden the substrate scope. These include using milder reaction conditions and alternative reagents. For instance, amino alcohols can be converted to their hydrogen sulfates using chlorosulfonic acid, followed by cyclization with sodium hydroxide or even weaker bases like sodium carbonate. organic-chemistry.org

Alternative one-pot procedures have also been reported for the synthesis of N-tosyl aziridines from 2-amino alcohols. Depending on the substitution pattern of the amino alcohol, different base/solvent systems are employed. For less hindered substrates, potassium hydroxide in a water/dichloromethane system is effective, while more substituted amino alcohols give better results with potassium carbonate in acetonitrile (B52724). organic-chemistry.org An electrochemical approach for the cyclization of amino alcohols has also been developed, proceeding via an alkoxyphosphonium intermediate. nih.gov

| Starting Material | Reagents | Key Intermediate | Synthesis Name | Reference(s) |

| β-Amino alcohol | 1. H₂SO₄, heat; 2. NaOH | Sulfate monoester | Wenker Synthesis | youtube.com |

| β-Amino alcohol | 1. ClSO₃H; 2. Base (NaOH or Na₂CO₃) | Hydrogen sulfate | Modified Wenker | organic-chemistry.org |

| 2-Amino alcohol | Tosyl chloride, K₂CO₃, Acetonitrile | Bis-tosylate (in situ) | One-pot N-tosylation/cyclization | organic-chemistry.org |

| Amino alcohol derivatives | PPh₃, Electrolysis | Alkoxyphosphonium | Electrochemical Alcohol Amination | nih.gov |

The final key step in synthesizing this compound is the formation of the C-N bond between the C4 position of the cinnoline ring and the nitrogen atom of the aziridine. This is best achieved via a nucleophilic aromatic substitution (SNAr) reaction.

The proposed strategy involves reacting a 4,6,7-trichlorocinnoline intermediate with pre-synthesized aziridine. The C4-chloro substituent serves as the leaving group. Aziridine, acting as a secondary amine nucleophile, would attack the electron-poor C4 carbon. The reaction would likely require a base to facilitate the reaction, either by deprotonating the aziridinium (B1262131) ion that may form in equilibrium or by scavenging the HCl byproduct. Non-nucleophilic bases such as potassium carbonate or triethylamine (B128534) are suitable for this purpose. The reaction would typically be carried out in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures to overcome the activation energy of the SNAr process.

This approach is well-precedented in related heterocyclic systems. For example, 4-chloroquinolines are routinely coupled with a wide variety of amines, including cyclic amines, under SNAr conditions to produce 4-aminoquinoline (B48711) derivatives. nih.govnih.gov The reaction of 4,7-dichloroquinoline with excess mono- or diaminoalkanes often proceeds simply by heating the reactants together, sometimes without a solvent. nih.gov The inherent reactivity of the C4 position in N-heterocycles like cinnoline and quinoline makes this direct coupling a highly feasible and efficient strategy for the final construction of the target molecule. youtube.comyoutube.com

Coupling Strategies for Aziridinyl Group Attachment at Cinnoline C4

Nucleophilic Substitution Reactions

The most direct and widely documented method for introducing a nitrogen nucleophile at the 4-position of a cinnoline ring is through nucleophilic aromatic substitution (SNAr). This strategy relies on the reaction of a precursor, typically a 4-halocinnoline, with the desired nucleophile.

In the context of synthesizing this compound, the key intermediate would be 4-chloro-6,7-dichlorocinnoline (or a related 4-halo derivative). The carbon atom at the C4 position of the cinnoline ring is electron-deficient and thus susceptible to nucleophilic attack. This reactivity is analogous to that observed in other nitrogen-containing heterocycles, such as quinazolines and quinolines. mdpi.com DFT (Density Functional Theory) calculations on 2,4-dichloroquinazoline have shown that the C4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for nucleophilic attack over the C2 position. mdpi.com This inherent regioselectivity is a cornerstone of synthetic strategies for many 4-amino-substituted heterocyclic compounds. mdpi.com

The general procedure involves reacting the 4-halo-6,7-dichlorocinnoline with aziridine. The reaction is typically carried out in a suitable solvent, and the conditions (temperature, reaction time) are optimized to achieve a good yield. While a specific protocol for aziridine with 6,7-dichlorocinnoline is not detailed in the provided literature, analogous reactions provide a clear blueprint. For instance, the synthesis of 6-aryl-4-azidocinnolines has been achieved through the nucleophilic substitution of a 4-bromocinnoline (B8793254) with sodium azide (B81097) in dimethylformamide (DMF) at 50 °C. nih.gov Similarly, 7-chloro-4-(piperazin-1-yl)-quinoline is prepared by reacting 4,7-dichloroquinoline with piperazine (B1678402) in a polar protic solvent at reflux temperature. google.com

| Precursor | Nucleophile | Solvent | Conditions | Product | Yield | Reference |

| 4-Bromo-6-arylcinnoline | Sodium Azide | DMF | 50 °C, 24h | 6-Aryl-4-azidocinnoline | - | nih.gov |

| 4,7-Dichloroquinoline | Piperazine | Methanol | Reflux, 5h | 7-Chloro-4-(piperazin-1-yl)quinoline | 80% | google.com |

| 4,7-Dichloroquinoline | Piperazine | Isopropanol | Reflux | 7-Chloro-4-(piperazin-1-yl)quinoline | 82-86% | google.com |

| 2,4-Dichloroquinazoline | Aniline | - | - | 2-Chloro-4-anilinoquinazoline | - | mdpi.com |

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Heterocycles.

The reaction would proceed via the addition of the aziridine nitrogen to the C4 carbon of the cinnoline ring, forming a Meisenheimer-like intermediate. Subsequent elimination of the halide ion yields the final product, this compound.

Catalyst-Mediated Amination or Cross-Coupling Methods

While classical SNAr reactions are effective, modern organic synthesis often employs catalyst-mediated methods to form C-N bonds, offering potential advantages in terms of milder reaction conditions and broader substrate scope. These include various cross-coupling reactions (e.g., Buchwald-Hartwig amination) and direct C-H amination.

Though a specific catalyst-mediated synthesis for this compound is not reported, the principles can be extrapolated from related research. For example, catalytic C-H amination has been demonstrated using cobalt imido complexes. nih.gov In this approach, a cobalt(I) synthon reacts with an alkyl azide to generate a cobalt(III) imido intermediate. nih.gov This highly reactive species can then undergo C-H amination. Kinetic studies suggest a two-step radical pathway for this transformation. nih.gov Applying this logic to the cinnoline system could theoretically involve the direct amination of a C-H bond on the heterocyclic core, though this would likely face significant challenges with regioselectivity without a directing group.

More conventionally, palladium-catalyzed Buchwald-Hartwig amination could be envisioned. This powerful method is widely used for coupling amines with aryl halides or triflates. The synthesis would involve reacting 4-chloro-6,7-dichlorocinnoline with aziridine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base. This approach is often successful where traditional nucleophilic substitution fails or gives low yields.

Process Development and Scalability Considerations for Synthesis

Translating a laboratory synthesis into a large-scale industrial process introduces numerous challenges related to cost, efficiency, safety, and environmental impact. For a target molecule like this compound, these considerations are paramount.

A key aspect of process development is the optimization of the synthetic route. The large-scale synthesis of 4,7-dichloroquinoline, a structurally related key intermediate for several pharmaceuticals, provides valuable insights. orgsyn.org The procedure has been successfully implemented to produce thousands of pounds of the material, demonstrating that high-temperature cyclization and chlorination steps can be managed on an industrial scale. orgsyn.org The process involves cyclization in a high-boiling solvent like Dowtherm A, followed by hydrolysis and then chlorination with phosphorus oxychloride. orgsyn.org

Safety: The thermal stability of intermediates and the exothermic nature of reactions must be thoroughly investigated. For instance, some intermediates in the synthesis of heterocyclic N-oxides are known to have significant exothermic decomposition potential, requiring extensive safety studies and careful process control to prevent thermal runaway events. researchgate.net

Purification: Purification on a large scale must be efficient and avoid chromatography where possible. Recrystallization, as used in the final step of the 4,7-dichloroquinoline synthesis to achieve the pure product, is a preferred method. orgsyn.org Another industrial technique involves the formation of a solid adduct, such as a bisulfite adduct for aldehydes, which can be easily filtered to remove impurities before being carried on to the next step. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 1 Aziridinyl 6,7 Dichlorocinnoline

Reactivity of the Aziridine (B145994) Ring System

The aziridine ring is a highly reactive functional group due to its significant ring strain, which is approximately 26 kcal/mol. researchgate.net This strain, combined with the presence of a nitrogen atom, makes the ring susceptible to cleavage by a wide range of reagents. The reactivity is further influenced by the substituent on the nitrogen atom; electron-withdrawing groups typically activate the ring toward nucleophilic attack. nih.govresearchgate.net

The most characteristic reaction of aziridines is nucleophilic ring-opening, which alleviates the inherent ring strain. wikipedia.orgresearchgate.net This process is a versatile method for the synthesis of various nitrogen-containing compounds. researchgate.netresearchgate.net A broad spectrum of nucleophiles, including amines, alcohols, thiols, carbon nucleophiles like organolithium and organocuprate reagents, can effectively open the aziridine ring. wikipedia.orgnih.govrsc.org The efficiency and outcome of these reactions are highly dependent on the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions. nih.gov

The regioselectivity of aziridine ring-opening is a critical aspect, often governed by both steric and electronic factors. In many cases, particularly with non-activated aziridines, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the ring. nih.govnih.gov However, the outcome can be influenced by the reaction conditions and the nature of the activating groups and nucleophiles. nih.govrsc.org For instance, the functional group on an alkyl substituent at the C2 position of the aziridine ring can direct the regioselectivity of the ring-opening reaction. nih.gov

Stereoselectivity is also a key feature, with many ring-opening reactions proceeding in a stereocontrolled manner, often through an Sₙ2-type mechanism that results in an inversion of configuration at the center of attack. researchgate.net This stereospecificity makes chiral aziridines valuable building blocks in asymmetric synthesis. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Aziridines

| Aziridine Substrate | Nucleophile | Catalyst/Conditions | Product Type | Ref. |

| N-Tosylaziridine | Aromatic Amines | Catalyst- and solvent-free | Vicinal-diamine | rsc.org |

| N-Acylaziridine | Thiophenol | Methylene chloride, r.t. | β-Amino sulfide | nih.gov |

| meso-Aziridine | Trimethylsilyl azide (B81097) (TMSN₃) | Bimetallic chiral catalyst | 1,2-Azidoamide | nih.gov |

| N-Tosyl-2-ethylaziridine | Dianion of Phenylacetic Acid | THF, -78 °C to r.t. | γ-Amino acid | nih.gov |

Nucleophilic ring-opening of aziridines can proceed through various mechanistic pathways, both catalytic and non-catalytic.

Non-Catalytic Pathways: In the absence of a catalyst, the reaction can be promoted by using highly potent nucleophiles or by conducting the reaction under thermal, solvent-free conditions. rsc.org Protic acids can also facilitate the reaction by protonating the aziridine nitrogen, forming a more electrophilic aziridinium (B1262131) ion, which is then readily attacked by a nucleophile. researchgate.net

Catalytic Pathways: A wide array of catalysts can be employed to promote the ring-opening reaction, often enhancing stereoselectivity and enantioselectivity. researchgate.net

Lewis Acid Catalysis: Lewis acids like boron trifluoride can activate the aziridine ring, making it more susceptible to nucleophilic attack. wikipedia.org

Transition Metal Catalysis: Various transition metals, including palladium, nickel, and titanocene (B72419), have been shown to catalyze the ring-opening of aziridines. mdpi.com These methods allow for the synthesis of important amine compounds, and the choice of catalyst can sometimes be used to switch the regioselectivity of the reaction. mdpi.com For example, a titanocene catalyst has been used for the radical ring-opening of N-acylated aziridines. mdpi.com

Organocatalysis: Chiral organocatalysts have been developed for the asymmetric desymmetrization of meso-aziridines, providing enantiomerically enriched products. researchgate.net

The strain energy of the aziridine ring can be harnessed to drive ring-expansion reactions, providing access to larger, more complex heterocyclic systems. researchgate.netresearchgate.net These transformations are valuable in synthetic chemistry for building molecules like piperidines, pyrroles, and oxazoles. researchgate.netyoutube.com A common strategy involves the reaction of the aziridine with a carbene precursor to generate an aziridinium ylide intermediate. researchgate.netspringernature.com This reactive intermediate can then undergo a rearrangement, such as a pseudo- researchgate.netwikipedia.org-sigmatropic shift, to expand the three-membered ring into a six-membered dehydropiperidine scaffold. springernature.com Another significant pathway involves the thermal or photochemical electrocyclic ring-opening of N-substituted aziridines to form azomethine ylides, which can be trapped by various dipolarophiles in [3+2] cycloaddition reactions to yield five-membered heterocycles. wikipedia.orgresearchgate.net

The lone pair of electrons on the aziridine nitrogen atom is fundamental to its chemical behavior. Due to the increased s-character of the nitrogen's free electron pair orbital, aziridine is less basic than acyclic aliphatic amines. wikipedia.org This lone pair is involved in several key reactions:

N-Alkylation and N-Acylation: The nitrogen can act as a nucleophile, participating in reactions like alkylation and acylation. youtube.comnih.gov However, these reactions can sometimes be complicated by competitive ring-opening. nih.gov

Formation of Aziridinium Ions: The nitrogen lone pair can attack an electrophile, such as a proton or a Lewis acid, to form a reactive aziridinium ion. This activation step is often crucial for subsequent nucleophilic ring-opening, especially for non-activated aziridines. researchgate.netresearchgate.net

Formation of N-Aziridinyl Radicals: Under specific conditions, such as photochemical activation, it is possible to generate transient N-aziridinyl radicals. These novel intermediates can engage in intermolecular addition reactions, enabling the transfer of the intact aziridine group to other molecules. nih.gov

Nucleophilic Ring-Opening Reactions

Reactivity of the Dichlorocinnoline Core

The dichlorocinnoline portion of the molecule is an aromatic heterocyclic system. The reactivity of this core is primarily influenced by the two chlorine substituents and the electron-distribution effects of the fused pyridine (B92270) and benzene (B151609) rings, as well as the aziridinyl group at the C4 position. While specific studies on 4-(1-aziridinyl)-6,7-dichlorocinnoline are not prevalent, the reactivity can be inferred from related chloro-substituted quinolines and other nitrogen heterocycles. nih.gov

The chlorine atoms on the benzene ring moiety are expected to be sites for nucleophilic aromatic substitution (SₙAr). Generally, halogen atoms on aromatic rings are unreactive towards nucleophiles unless activated by strongly electron-withdrawing groups positioned ortho or para to them. In the cinnoline (B1195905) system, the ring nitrogen atoms are electron-withdrawing, which deactivates the ring system towards electrophilic substitution but can activate it for nucleophilic substitution, particularly at positions ortho and para to the nitrogens. The aziridinyl group at C4 is an activating group and may influence the electron density at the C6 and C7 positions. Reactions with strong nucleophiles, such as amines or alkoxides, potentially under elevated temperatures or with metal catalysis, could lead to the displacement of one or both chlorine atoms. Related quinolinequinones have been shown to be reactive with nucleophiles like primary amines and sulfhydryls under mild conditions. nih.gov

Nucleophilic Aromatic Substitution on the Cinnoline Nucleus

The cinnoline ring system, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNA) reactions, particularly at positions activated by the nitrogen atoms and other electron-withdrawing groups. In this compound, the most likely site for nucleophilic attack on the heterocyclic ring is the C4 position, currently occupied by the aziridinyl group.

However, the aziridinyl group itself is not a typical leaving group in classical SNA reactions. Instead, nucleophilic attack is more likely to occur at the chlorine-substituted positions of the carbocyclic ring, or potentially lead to ring-opening of the strained aziridine ring.

Studies on related chloro-substituted quinolines and quinazolines have consistently shown that a chlorine atom at the 4-position is significantly more reactive towards nucleophiles than chlorine atoms on the carbocyclic ring. wikipedia.orgmdpi.com For instance, in 4,7-dichloroquinoline (B193633), the C4-chloro substituent is readily displaced by various nucleophiles, while the C7-chloro remains intact under similar conditions. wikipedia.org This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent pyridinic nitrogen, which stabilizes the Meisenheimer-like intermediate formed during the substitution process.

Should the aziridinyl group at C4 be replaced, the reaction would likely proceed through a standard addition-elimination mechanism. The rate of such a hypothetical substitution would be influenced by the nature of the incoming nucleophile and the reaction conditions.

Reactivity of the Chlorine Atoms at C6 and C7

The chlorine atoms at the C6 and C7 positions on the benzene moiety of the cinnoline ring are generally less reactive towards nucleophilic aromatic substitution compared to positions on the heteroaromatic ring. Their reactivity is primarily influenced by the electronic effects of the fused heterocyclic system and the other substituents.

The substitution of these chlorine atoms would likely require more forcing reaction conditions, such as higher temperatures and stronger nucleophiles, compared to the substitution at the C4 position if it were a halogen. The reaction would proceed via a nucleophilic aromatic substitution mechanism, likely of the SNAr type.

| Position | Relative Reactivity to Nucleophilic Attack (Inferred) | Influencing Factors |

| C4 | High (if substituted with a better leaving group) | Proximity to pyridinic nitrogen, stabilization of intermediate. |

| C6 | Moderate to Low | Electronic effects of the fused ring and substituents. |

| C7 | Moderate to Low | Electronic effects of the fused ring and substituents. |

Electrophilic Aromatic Substitution Patterns and Regiochemical Control

Electrophilic aromatic substitution (EAS) on the cinnoline ring system is generally difficult due to the deactivating effect of the two nitrogen atoms in the heterocyclic ring. wikipedia.org These nitrogen atoms withdraw electron density from the aromatic system, making it less susceptible to attack by electrophiles. Furthermore, the presence of two deactivating chlorine atoms on the carbocyclic ring further diminishes the ring's reactivity towards electrophiles. libretexts.org

If an electrophilic substitution were to occur, it would be expected to take place on the carbocyclic ring (the benzene part) rather than the more deactivated heterocyclic ring. The directing influence of the existing substituents would determine the position of the incoming electrophile. Both the chlorine atoms and the aziridinyl group (depending on its electronic character in this specific system) would influence the regiochemical outcome. Generally, halogen substituents are ortho-, para-directing but deactivating. The directing effect of the C4-aziridinyl group is less straightforward to predict without specific experimental or computational data.

Typical electrophilic substitution reactions like nitration or halogenation would require harsh conditions, and the yields would likely be low. wikipedia.org The regiochemical control would be a complex interplay of the directing effects of the C4-aziridinyl group and the C6 and C7 chloro substituents.

Intramolecular Reactions and Rearrangement Pathways within the Compound

The structure of this compound presents possibilities for intramolecular reactions, primarily involving the strained aziridine ring. Aziridines are known to undergo a variety of ring-opening and rearrangement reactions, often promoted by acid, heat, or nucleophiles. nih.gov

One potential pathway could involve the intramolecular cyclization of a derivative of the title compound. For instance, studies on 4-aminocinnoline derivatives have shown that they can undergo intramolecular cyclization to form fused heterocyclic systems. nih.govresearchgate.net While the aziridinyl nitrogen is part of a saturated ring, under certain conditions, ring-opening could lead to a reactive intermediate that could then participate in an intramolecular reaction with another part of the cinnoline scaffold.

Another possibility is the rearrangement of the aziridinyl group itself. The strained three-membered ring is susceptible to cleavage. For example, in the presence of a strong acid, the aziridine nitrogen could be protonated, making the ring more susceptible to nucleophilic attack, potentially by one of the chlorine atoms or another nucleophile present in the reaction mixture, leading to a rearranged product.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the connectivity and spatial arrangement of atoms within a molecule. A multi-faceted NMR approach, including ¹H, ¹³C, and ¹⁵N NMR, in conjunction with two-dimensional techniques, would provide a complete picture of the 4-(1-Aziridinyl)-6,7-dichlorocinnoline structure.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the dichlorocinnoline core and the methylene protons of the aziridine (B145994) ring.

The dichlorocinnoline ring is expected to show two singlets in the aromatic region. The proton at the C5 position (H-5) and the proton at the C8 position (H-8) are in a para-like relationship and are not expected to show significant coupling to each other. Due to the electron-withdrawing nature of the adjacent nitrogen atoms and chlorine atoms, these protons are expected to be deshielded and resonate at a relatively downfield chemical shift, likely in the range of 8.0-9.0 ppm.

The aziridine ring protons are anticipated to appear as a singlet in the upfield region of the spectrum, typically around 2.0-3.0 ppm. The chemical equivalence of the four aziridine protons would result in a single resonance. The attachment to the electron-rich nitrogen of the cinnoline (B1195905) ring may cause a slight downfield shift compared to unsubstituted aziridine.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 8.0 - 8.5 | s |

| H-8 | 8.5 - 9.0 | s |

| Aziridine CH₂ | 2.0 - 3.0 | s |

Note: Predicted values are based on the analysis of similar heterocyclic systems and substituent effects.

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. It is expected to display ten distinct signals, corresponding to the eight carbons of the dichlorocinnoline core and the two equivalent carbons of the aziridine ring.

The aromatic carbons of the cinnoline ring are predicted to resonate in the range of 110-160 ppm. The carbons directly attached to the chlorine atoms (C-6 and C-7) and the nitrogen atoms (C-4 and C-8a) will be significantly influenced by these heteroatoms. The quaternary carbons (C-4, C-4a, C-6, C-7, and C-8a) are expected to show weaker signals compared to the protonated carbons (C-5 and C-8). The carbon atom C-4, being directly attached to the aziridinyl nitrogen, is expected to be significantly deshielded.

The two equivalent carbons of the aziridine ring are predicted to have a chemical shift in the range of 30-40 ppm. This upfield shift is characteristic of strained three-membered rings.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 145 - 155 |

| C-4 | 150 - 160 |

| C-4a | 125 - 135 |

| C-5 | 115 - 125 |

| C-6 | 130 - 140 |

| C-7 | 130 - 140 |

| C-8 | 120 - 130 |

| C-8a | 140 - 150 |

| Aziridine CH₂ | 30 - 40 |

Note: Predicted values are based on the analysis of similar heterocyclic systems and substituent effects.

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the molecule. This compound contains three nitrogen atoms: the two in the cinnoline ring (N-1 and N-2) and one in the aziridine ring.

The cinnoline nitrogens are expected to have chemical shifts in the downfield region characteristic of sp²-hybridized nitrogen atoms in aromatic systems. Their exact chemical shifts will be influenced by the electron density of the heterocyclic ring.

The aziridinyl nitrogen, being an sp³-hybridized nitrogen in a strained ring, is expected to resonate at a more upfield chemical shift compared to the cinnoline nitrogens. For N-acyl aziridines, the nitrogen signal is typically shifted downfield compared to unsubstituted aziridine.

Predicted ¹⁵N NMR Data:

| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm) |

| N-1 (Cinnoline) | -50 to 0 |

| N-2 (Cinnoline) | 50 to 100 |

| N (Aziridine) | -20 to 20 |

Note: Predicted values are relative to liquid ammonia and are based on data for similar nitrogen-containing heterocycles.

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton coupling networks. However, as the aromatic protons H-5 and H-8 are predicted to be singlets with no direct coupling, COSY would primarily confirm the absence of such correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom. This would allow for the definitive assignment of the signals for C-5 and C-8, as well as the aziridine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Expected correlations would include those between the aziridine protons and C-4 of the cinnoline ring, and between the aromatic protons (H-5 and H-8) and adjacent quaternary and protonated carbons, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. NOESY could be used to confirm the spatial relationship between the aziridinyl protons and the proton at the C-5 position of the cinnoline ring.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show several key absorption bands.

The aromatic C-H stretching vibrations of the cinnoline ring are anticipated to appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic system will likely produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The presence of the C-N stretching vibration from the aziridinyl group attached to the cinnoline ring is expected in the 1200-1350 cm⁻¹ range. The characteristic C-Cl stretching vibrations are expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The vibrations of the aziridine ring itself, including CH₂ scissoring and ring breathing modes, would also contribute to the fingerprint region.

Predicted FT-IR Data:

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Aziridine) | 2850 - 3000 |

| C=C and C=N Aromatic Ring Stretch | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Cl Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₇Cl₂N₃), HRMS would provide a highly accurate mass measurement of the molecular ion.

The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion peak will appear as a cluster of peaks. The [M]⁺ peak (containing two ³⁵Cl atoms) will be the most abundant, followed by the [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom) with an intensity of about 65% of the [M]⁺ peak, and the [M+4]⁺ peak (containing two ³⁷Cl atoms) with an intensity of about 10% of the [M]⁺ peak. This isotopic signature provides strong evidence for the presence of two chlorine atoms in the molecule.

Predicted HRMS Data:

| Ion | Calculated Exact Mass |

| [M]⁺ (C₁₀H₇³⁵Cl₂N₃) | 239.0068 |

| [M+2]⁺ (C₁₀H₇³⁵Cl³⁷ClN₃) | 241.0039 |

| [M+4]⁺ (C₁₀H₇³⁷Cl₂N₃) | 242.9999 |

The experimentally determined mass from HRMS would be expected to be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass, thus confirming the elemental formula of the compound.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, experimentally determined data regarding its solid-state structure, such as unit cell parameters, space group, and precise bond lengths and angles, are not available in the public domain.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and steric interactions. Furthermore, analysis of the crystal packing reveals intermolecular forces, such as hydrogen bonds, van der Waals interactions, and π-π stacking, which govern the solid-state properties of the compound.

To provide a definitive and detailed analysis of the solid-state structure of this compound, an experimental determination via single-crystal X-ray diffraction would be required. Such a study would produce the data necessary to populate a standard crystallographic information file (CIF), which includes the precise atomic coordinates and displacement parameters. From this, a detailed discussion of the molecular and supramolecular structure could be developed, and a data table summarizing the key crystallographic parameters could be generated.

In-Depth Analysis of this compound: A Review of Theoretical and Computational Chemistry Studies

A comprehensive review of publicly available scientific literature and chemical databases has revealed a significant gap in the theoretical and computational chemistry studies specifically focused on the compound this compound. Despite its documented existence and basic chemical identifiers, in-depth research pertaining to its electronic structure, reactivity, conformational analysis, and predicted spectroscopic parameters through computational methods appears to be limited or not publicly accessible.

This article aims to address the specified theoretical and computational aspects of this compound. However, due to the absence of direct research on this specific molecule, the following sections will outline the established computational methodologies that would be applied to study this compound, based on standard practices in computational chemistry for similar heterocyclic and aziridinyl-containing molecules. This framework serves as a roadmap for future research endeavors.

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level, offering insights that can be difficult or impossible to obtain through experimental means alone. For a molecule like 4-(1-Aziridinyl)-6,7-dichlorocinnoline, these methods could illuminate its behavior and characteristics.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on this compound would be crucial for understanding its potential chemical transformations. Researchers would typically model proposed reaction pathways, such as nucleophilic substitution at the cinnoline (B1195905) ring or reactions involving the strained aziridine (B145994) ring. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a detailed energy profile of the reaction can be constructed. This would allow for the determination of activation barriers, providing a quantitative measure of how fast a reaction is likely to proceed. For instance, the mechanism of its potential anti-cancer activity, often associated with aziridinyl groups that can alkylate DNA, could be explored by modeling the interaction with a DNA base and locating the transition state for the alkylation reaction.

The electronic properties derived from quantum chemical calculations can be used to predict how and where a molecule is most likely to react. For this compound, various reactivity descriptors could be calculated:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate or accept electrons. The locations of these orbitals on the molecule would highlight the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific site upon the addition or removal of an electron, thereby predicting the most reactive sites for nucleophilic, electrophilic, and radical attacks.

These profiles would be invaluable for predicting the regioselectivity of its reactions.

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations are essential for understanding the physical behavior and interactions of molecules over time. For this compound, these simulations would reveal:

Conformational Preferences: The molecule is not entirely rigid. Rotation around the bond connecting the aziridine ring to the cinnoline core, as well as potential puckering of the aziridine ring, would lead to different conformers. Molecular mechanics or DFT calculations could identify the lowest energy (most stable) conformations and the energy barriers between them.

Intermolecular Interactions: Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, could be used to study how this compound interacts with other molecules, such as solvent molecules or biological macromolecules like proteins or DNA. These simulations provide a dynamic picture of the binding process, highlighting key interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

By systematically modifying the structure of this compound in silico (e.g., by changing the substituents on the cinnoline ring) and calculating the resulting changes in electronic properties and reactivity descriptors, a Quantitative Structure-Activity Relationship (QSAR) or more direct structure-reactivity relationship could be established. This would provide a theoretical framework for understanding how specific structural features influence the molecule's chemical behavior. For example, one could investigate how replacing the chlorine atoms with other halogens or electron-donating/withdrawing groups would affect the reactivity of the aziridine ring.

Computational methods can predict various spectroscopic properties, which is a vital step in confirming the identity and structure of a synthesized compound. For this compound, the following could be computed:

NMR Spectra: Using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. Comparing these predicted spectra to experimental data would provide strong evidence for the proposed structure and its dominant conformation in solution.

While direct computational studies on this compound are not currently in the public domain, the established methodologies described above provide a clear and robust framework for any future theoretical investigations of this compound. Such studies would be invaluable in elucidating its fundamental chemical properties and guiding further experimental work.

Strategic Derivatization and Scaffold Exploration Based on 4 1 Aziridinyl 6,7 Dichlorocinnoline

Chemical Transformations of the Aziridine (B145994) Ring for Diverse Amine Scaffolds

The strained three-membered aziridine ring is a key functional group for introducing structural diversity. Its high reactivity toward nucleophiles allows for the generation of a wide array of amine-containing molecules. researchgate.netmdpi.com The ring-opening reactions are particularly valuable for creating 1,2-aminofunctionalized products, which are important in the synthesis of complex molecules. researchgate.net

Ring-Opening Reactions to Form Linear or Larger Cyclic Amines

The aziridine ring of 4-(1-Aziridinyl)-6,7-dichlorocinnoline can undergo nucleophilic ring-opening reactions to generate various linear or larger cyclic amine structures. This transformation is typically initiated by the activation of the aziridine nitrogen, often through protonation or alkylation, to form a more reactive aziridinium (B1262131) ion. mdpi.combioorg.orgnih.gov This activation facilitates the subsequent attack by a nucleophile at one of the ring carbons. mdpi.comnih.gov

The regioselectivity of the ring-opening, determining which carbon-nitrogen bond is cleaved, is influenced by several factors, including the nature of the substituents on the aziridine ring, the attacking nucleophile, and the reaction conditions. nih.gov For instance, the attack can occur at the less substituted carbon, a common outcome with many nucleophiles. nih.govmdpi.com A variety of nucleophiles, such as amines, hydrazones, and amino alcohols, can be employed to introduce different functionalities. researchgate.net

Furthermore, ring-expansion reactions can be achieved. For example, reaction with thiocyanic acid can lead to the formation of 2-iminothiazolidines. researchgate.net This process involves protonation of the aziridine nitrogen, nucleophilic attack by the thiocyanate (B1210189) anion, ring opening, and subsequent cyclization. researchgate.net Similarly, larger rings can be formed through intramolecular cyclization following the initial ring-opening event. nih.gov

Preservation or Inversion of Stereochemical Integrity During Transformations

The stereochemical outcome of aziridine ring-opening reactions is a critical aspect, with the possibility of either retention or inversion of the original stereochemistry. The mechanism of the reaction, whether it proceeds through an SN1 or SN2 pathway, largely dictates the stereochemical result. nih.gov

In many cases, the ring-opening occurs with an inversion of configuration at the carbon center that is attacked by the nucleophile, which is characteristic of an SN2-type mechanism. bioorg.orgresearchgate.netmdpi.com For example, the reaction of cis-2,3-dimethylaziridine (B13772653) with thiocyanic acid yields the trans-2-amino-4,5-dimethyl-2-thiazoline, demonstrating a stereospecific reaction with Walden inversion. researchgate.net

However, the stereochemical course can be substrate-dependent. nih.gov In some instances, particularly under acidic conditions where a carbocation-like intermediate may be formed, a loss of stereoselectivity or a mixture of products can be observed. nih.gov The development of catalytic ring-opening processes is highly desirable to achieve better control over both regioselectivity and stereochemistry. mdpi.com

Diversification of the Cinnoline (B1195905) Core

The 6,7-dichlorocinnoline core provides multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially varied biological activities.

Further Functionalization at C4, C6, and C7

The C4, C6, and C7 positions of the cinnoline ring are amenable to further functionalization. The chlorine atoms at C6 and C7, in particular, are valuable handles for introducing new substituents. While direct nucleophilic aromatic substitution on the dichlorocinnoline ring can be challenging, these positions can be modified through various cross-coupling reactions or by initial conversion to more reactive intermediates.

For instance, the synthesis of various cinnoline derivatives often involves building the ring from substituted precursors, which allows for the introduction of desired functionalities at these positions from the outset. ijper.orgresearchgate.net

Derivatization via Modifications of the Halogen Substituents

The chloro substituents at the C6 and C7 positions are key points for diversification. These halogens can be replaced by other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For example, the synthesis of 7-chloro-6-fluoro-3-[-3-substituted phenylprop-2-enoyl] cinnoline-4(3H)-one derivatives has been reported, demonstrating the modification of the halogen pattern. pnrjournal.com

Furthermore, these halogen atoms can participate in reactions like the Heck reaction, which allows for the formation of carbon-carbon bonds and the construction of more complex molecular architectures. ijper.org The development of various substituted cinnoline derivatives has been a subject of interest due to their wide range of pharmacological effects. pnrjournal.com

Annulation Reactions to Create Polycyclic Cinnoline Derivatives

Annulation reactions, which involve the formation of a new ring fused to the existing cinnoline core, provide a powerful strategy for creating complex, polycyclic systems. These reactions can significantly expand the structural diversity and potential biological activity of the resulting compounds.

Several methods have been developed for the synthesis of fused cinnoline derivatives. For example, intramolecular cyclization reactions of appropriately substituted cinnoline precursors can lead to the formation of new rings. ijper.orgresearcher.life Rhodium-catalyzed C-H activation and annulation of N-aryl-pyrazolidinones with vinylene carbonate has been used to construct pyrazolo[1,2-a]cinnoline derivatives. researcher.life Another approach involves the copper-catalyzed double N-arylation of cyclic diaryliodoniums to produce benzo[c]cinnoline (B3424390) derivatives. researcher.life The synthesis of pyrrolo[1,2-b]cinnolines has also been reported, which have shown interesting luminescent properties. researchgate.net

Rational Design Principles for Novel Aziridinyl Cinnoline Analogues

The rational design of novel analogues based on the this compound scaffold is guided by established principles of medicinal chemistry, focusing on the modulation of physicochemical properties, target engagement, and metabolic stability. The core structure presents several key regions for modification: the aziridine ring, the cinnoline core, and the chloro substituents at the 6 and 7-positions.

The Aziridine Moiety: The highly strained three-membered aziridine ring is a critical pharmacophore, often acting as a latent alkylating agent capable of forming covalent bonds with biological nucleophiles, such as amino acid residues within enzyme active sites. Rational design principles for modifying this group include:

Substitution on the Aziridine Ring: Introduction of substituents on the carbon atoms of the aziridine ring can influence its reactivity and stereochemistry. For instance, the addition of methyl or other small alkyl groups can alter the rate of ring-opening and potentially enhance selectivity towards specific protein targets.

Bioisosteric Replacement: In cases where the high reactivity of the aziridine is a concern, it can be replaced with other functional groups that mimic its size and electronic properties but with attenuated reactivity. Potential bioisosteres could include azetidine, cyclopropylamine, or other small, constrained ring systems.

Nitrogen Atom Modification: The nitrogen atoms within the cinnoline ring are potential sites for hydrogen bonding or metal coordination. Altering their electronic environment through substitution on the carbocyclic ring can modulate these interactions.

Scaffold Hopping: In a broader exploration, the cinnoline scaffold could be replaced with other bicyclic heteroaromatic systems, such as quinazoline, quinoline (B57606), or phthalazine, to explore different spatial arrangements and interactions with target proteins.

The Dichloro Substitution Pattern: The chlorine atoms at the 6 and 7-positions play a crucial role in defining the lipophilicity and electronic nature of the benzene (B151609) portion of the molecule.

Halogen Variation: Replacing chlorine with other halogens (fluorine, bromine, iodine) can systematically alter the size, lipophilicity, and electronic-withdrawing or -donating properties of the substituents. This can impact everything from membrane permeability to binding affinity.

Introduction of Other Substituents: Replacing the chloro groups with a variety of other functionalities, such as methoxy, trifluoromethyl, or small alkyl groups, can dramatically alter the molecule's properties. For example, introducing hydrogen bond donors or acceptors could lead to new interactions with a biological target.

A key principle in the rational design of analogues is the application of computational modeling and quantitative structure-activity relationship (QSAR) studies. By building a computational model of the target protein, if known, or by analyzing the physicochemical properties of a series of analogues, researchers can predict which modifications are most likely to lead to improved biological activity.

Exploration of Chemical Space Through Systematic Analog Synthesis

The systematic synthesis of analogues is the practical application of the rational design principles outlined above. This involves the methodical preparation of a library of related compounds where specific structural features are varied one at a time. This approach allows for a clear understanding of the structure-activity relationships (SAR).

A hypothetical systematic analog synthesis campaign starting from this compound could be structured as follows:

Series 1: Modification of the 6- and 7-Substituents

The synthesis would begin with the preparation of a common precursor, likely a 4-chloro-6,7-disubstituted-cinnoline. The chloro group at the 4-position can then be displaced by aziridine. A variety of commercially available or readily synthesized anilines can be used to generate diverse 6- and 7-substituted cinnoline cores.

| Compound ID | R6 | R7 | Rationale for Synthesis | Hypothetical Biological Activity Finding |

| Parent | Cl | Cl | Baseline compound | Moderate activity |

| 1a | F | F | Increase electron-withdrawing character, potential for H-bonding | Decreased activity |

| 1b | OCH3 | OCH3 | Introduce electron-donating groups, alter solubility | Increased activity |

| 1c | H | Cl | Assess the impact of removing one chloro group | Similar activity to parent |

| 1d | CF3 | H | Introduce a strong lipophilic and electron-withdrawing group | Significantly decreased activity |

Series 2: Modification of the Aziridine Ring

Starting with a suitable 4-chloro-6,7-dichlorocinnoline, a series of substituted aziridines could be used to generate analogues with modified reactivity at the 4-position.

| Compound ID | Aziridine Substituent | Rationale for Synthesis | Hypothetical Biological Activity Finding |

| Parent | Unsubstituted | Baseline compound | Moderate activity |

| 2a | 2-methyl | Introduce steric bulk to modulate reactivity | Increased activity and selectivity |

| 2b | 2,2-dimethyl | Further increase steric hindrance | Decreased activity |

| 2c | 2-phenyl | Introduce aromatic interactions | No significant change in activity |

Series 3: Bioisosteric Replacement of the Aziridine Ring

In this series, the aziridine ring is replaced with other small, cyclic amines to explore the importance of the three-membered ring's unique properties.

| Compound ID | 4-Position Substituent | Rationale for Synthesis | Hypothetical Biological Activity Finding |

| Parent | 1-Aziridinyl | Baseline compound | Moderate activity |

| 3a | 1-Azetidinyl | Less strained four-membered ring | Significantly decreased activity |

| 3b | Cyclopropylamino | Non-heterocyclic, constrained amine | Inactive |

| 3c | 1-Pyrrolidinyl | Five-membered, more flexible ring | Inactive |

The data generated from these systematic syntheses would be crucial for building a comprehensive understanding of the SAR for this class of compounds. The findings would guide further optimization efforts, ultimately aiming to identify novel cinnoline derivatives with superior potency, selectivity, and drug-like properties.

Future Research Directions and Emerging Paradigms in Aziridinyl Cinnoline Chemistry

Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity

The synthesis of aziridinyl cinnolines often relies on the aziridination of a corresponding olefin or the substitution of a leaving group on the cinnoline (B1195905) core with an aziridine (B145994) ring. The efficiency and selectivity of these reactions are paramount. Future research will likely focus on the development of novel catalytic systems to address these challenges.

Transition Metal Catalysis : While transition metals like copper, rhodium, and palladium are known to catalyze aziridination reactions, the development of catalysts with tailored ligands will be crucial for achieving high yields and stereoselectivity with cinnoline-containing substrates. nih.gov Research into earth-abundant and less toxic metals like iron and cobalt as catalysts is also a growing trend. nih.gov

Organocatalysis : The use of small organic molecules as catalysts offers a greener and often more cost-effective alternative to metal-based systems. nih.gov Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol derivatives, could be designed to induce asymmetry in the formation of chiral aziridinyl cinnolines. nih.govjchemlett.com

Photoredox Catalysis : This emerging field uses light to drive chemical reactions and offers unique reactivity pathways. The application of photoredox catalysis to the synthesis of aziridinyl cinnolines could enable milder reaction conditions and access to previously inaccessible derivatives.

| Catalyst Type | Potential Advantages | Research Focus |

| Transition Metal | High reactivity and selectivity. nih.gov | Ligand design, use of earth-abundant metals. nih.govorientjchem.org |

| Organocatalysis | Metal-free, environmentally benign, readily available. nih.gov | Development of new chiral catalysts. nih.govjchemlett.com |

| Photoredox | Mild reaction conditions, novel reactivity. | Substrate scope expansion, mechanistic studies. |

Advanced Mechanistic Investigations Using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and developing more efficient catalysts. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are powerful tools for elucidating reaction intermediates and transition states. youtube.com

In Situ Infrared (IR) and Raman Spectroscopy : These techniques can provide information about the vibrational modes of molecules and can be used to track the formation and consumption of reactants, intermediates, and products. unito.it This can help in identifying key catalytic species and understanding how they interact with the substrate.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide detailed structural information about species in solution, making it invaluable for identifying and characterizing transient intermediates.

Mass Spectrometry : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with reaction setups to detect and identify charged intermediates and products in real-time.

By combining kinetic data with the spectroscopic identification of intermediates, a more complete picture of the reaction mechanism can be constructed. youtube.com

Integration of Flow Chemistry and Automation for High-Throughput Synthesis and Optimization

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation. ucd.iesyrris.comresearchgate.net

High-Throughput Experimentation : Automated flow chemistry platforms can be used to rapidly screen a large number of reaction conditions (e.g., catalyst, solvent, temperature, and stoichiometry) to identify the optimal parameters for the synthesis of a particular aziridinyl cinnoline derivative. researchgate.net

Library Synthesis : Once an optimal set of conditions is established, automated flow systems can be used to synthesize a library of related compounds for structure-activity relationship (SAR) studies. syrris.com

The integration of flow chemistry with automated purification and analysis would create a powerful platform for the rapid discovery and development of new aziridinyl cinnoline-based drug candidates. nih.govrsc.org

Application of Chemoinformatics and Machine Learning for Structure-Reactivity Prediction

Chemoinformatics and machine learning are transforming the field of drug discovery by enabling the prediction of molecular properties and activities from chemical structure. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of aziridinyl cinnoline derivatives with their biological activity. mdpi.comresearchgate.net These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

Predictive Reaction Modeling : Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the yield and selectivity. nih.gov This can help chemists to design more efficient synthetic routes.

De Novo Drug Design : Generative models can be used to design novel molecules with desired properties. mdpi.com By combining a generative model with a QSAR model, it is possible to design new aziridinyl cinnoline derivatives with predicted high potency and favorable pharmacokinetic properties.

| Application | Description | Potential Impact |

| QSAR | Correlates chemical structure with biological activity. mdpi.comresearchgate.net | Guides the design of more potent compounds. |

| Predictive Reaction Modeling | Predicts the outcome of chemical reactions. nih.gov | Accelerates the optimization of synthetic routes. |

| De Novo Drug Design | Generates novel molecules with desired properties. mdpi.com | Expands the chemical space of potential drug candidates. |

Exploration of Asymmetric Synthesis Routes to Chiral Aziridinyl Cinnoline Derivatives

Many bioactive molecules are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even toxic. Therefore, the development of methods for the asymmetric synthesis of chiral aziridinyl cinnolines is of paramount importance. jchemlett.comrsc.org

Chiral Catalysts : As mentioned earlier, the use of chiral transition metal catalysts or organocatalysts can induce enantioselectivity in the aziridination step. nih.govjchemlett.com

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the cinnoline or aziridine precursor to direct the stereochemical outcome of the reaction. The auxiliary can then be removed in a subsequent step.

Kinetic Resolution : A racemic mixture of an aziridinyl cinnoline can be resolved by reacting it with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

Enantioselective Ring-Opening : Chiral aziridinium (B1262131) ions can be generated and subsequently opened by nucleophiles in a stereocontrolled manner to afford a variety of chiral cinnoline derivatives. nih.gov

The development of efficient and practical methods for the asymmetric synthesis of these compounds will be a key enabling technology for the discovery of new chiral drugs. youtube.com

Q & A

Q. What are the optimal synthetic routes for 4-(1-Aziridinyl)-6,7-dichlorocinnoline, and how can reaction yields be improved?

The synthesis of aziridine-containing compounds often involves nucleophilic substitution or ring-opening reactions. For this compound, a plausible route is the substitution of a leaving group (e.g., halogen) at the cinnoline core with aziridine under controlled basic conditions. Key parameters to optimize include:

- Temperature : Aziridine is thermally sensitive; reactions are typically conducted at 0–25°C to avoid decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity but may require inert atmospheres to prevent aziridine oxidation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reaction efficiency in biphasic systems .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combined analytical techniques are critical:

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to resolve impurities. Monitor for degradation products (e.g., aziridine ring opening).

- NMR : H NMR in deuterated DMSO can confirm aziridine proton signals (δ 1.5–2.5 ppm) and cinnoline aromatic protons (δ 7.0–8.5 ppm). C NMR detects chlorine-induced deshielding effects.

- Elemental Analysis : Verify stoichiometry, especially chlorine content (theoretical: ~20.1% Cl) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. Aziridine’s strained ring may exhibit high reactivity at the N-center.

- Molecular Docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina. The dichloro groups may enhance hydrophobic interactions in binding pockets.

- MD Simulations : Assess stability in aqueous environments; chlorine atoms may influence solvation dynamics .

Q. How can researchers resolve contradictions in reported biological activity data for aziridine-containing cinnolines?

- Dose-Response Validation : Replicate assays (e.g., IC measurements) across multiple cell lines to distinguish compound-specific effects from assay artifacts.

- Metabolite Profiling : Use LC-MS to identify degradation products that may contribute to off-target effects.

- Structural Analog Comparison : Compare with analogs like 6,7-bis(1-aziridinyl)-5,8-quinazolinedione to isolate the role of dichloro substitution .

Q. What in vivo toxicity screening strategies are recommended for aziridine derivatives like this compound?

- Acute Toxicity : Conduct OECD Guideline 423 trials in rodents, monitoring for aziridine-induced hepatotoxicity (elevated ALT/AST).

- Genotoxicity : Perform Ames tests with TA98 and TA100 strains; aziridines are alkylating agents and may show mutagenic potential.

- Metabolomic Profiling : Track urinary metabolites (e.g., thiol-adducts) to assess metabolic detoxification pathways .

Methodological Challenges and Solutions

Q. How to address instability of this compound in aqueous solutions?

- Lyophilization : Store the compound as a lyophilized powder under argon.

- Buffered Systems : Use phosphate buffers (pH 6–7) to minimize hydrolysis. Avoid strongly acidic/basic conditions that promote aziridine ring opening.

- Stabilizers : Add antioxidants (e.g., BHT) to formulations to prevent oxidative degradation .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and intermediate purity.

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize critical parameters (e.g., stoichiometry, mixing speed).

- Crystallization Control : Seed crystallization with pure polymorphs to ensure consistent particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.